

Assessing the Kinome-Wide Specificity of FGFR4 Inhibitors: A Comparative Guide

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Compound of Interest

Compound Name: *Fgfr4-IN-8*

Cat. No.: *B15141972*

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For researchers, scientists, and drug development professionals, understanding the precise binding profile of a kinase inhibitor is paramount. This guide provides a detailed comparison of the kinome-wide specificity of the selective FGFR4 inhibitor, **Fgfr4-IN-8**, and its structural analogs FIIN-2 and FIIN-3, alongside other notable FGFR4 inhibitors, BLU-9931 and Roblitinib (FGF401). All quantitative data is supported by experimental findings from widely-used kinome profiling platforms.

While specific kinome profiling data for a compound explicitly named "**Fgfr4-IN-8**" is not publicly available, its chemical structure is closely related to the well-characterized irreversible pan-FGFR inhibitors, FIIN-2 and FIIN-3. Therefore, the data for FIIN-2 and FIIN-3 are used in this guide to represent the likely specificity profile of **Fgfr4-IN-8**. This comparison aims to provide a clear, data-driven assessment of their selectivity and potential off-target effects.

Kinase Inhibitor Specificity Profiles

The following table summarizes the kinome-wide specificity of various FGFR4 inhibitors as determined by the KINOMEScan™ platform. This assay measures the binding of an inhibitor to a large panel of kinases, with the results expressed as the percentage of the kinase that remains bound to an immobilized ligand after competition with the test compound. A lower percentage indicates stronger binding of the inhibitor to the kinase.

Inhibitor	Target Kinase	% of Control @ 1µM	Off-Target Kinases (>90% inhibition @ 1µM)	Selectivity Score S(10) @ 1µM	IC50 (nM)
FIIN-2	FGFR1	-	EGFR, BTK	10	3.1
FGFR2	-	4.3			
FGFR3	-	27			
FGFR4	-	45			
FIIN-3	FGFR1	-	EGFR	15	13
FGFR2	-	21			
FGFR3	-	31			
FGFR4	-	35			
BLU-9931	FGFR4	0.3% @ 3µM	CSF1R (9.9% @ 3µM)	0.005 @ 3µM	3
FGFR1	-	591			
FGFR2	-	493			
FGFR3	-	150			
Roblitinib (FGF401)	FGFR4	-	None identified in a panel of 456 kinases	-	1.9
FGFR1	-	>10,000			
FGFR2	-	>10,000			
FGFR3	-	>10,000			

Data Interpretation:

- FIIN-2 and FIIN-3: These compounds are potent pan-FGFR inhibitors with additional significant off-target activity against EGFR and BTK (for FIIN-2)[1]. Their selectivity scores indicate that they bind to a number of other kinases with high affinity.
- BLU-9931: This inhibitor demonstrates high selectivity for FGFR4, with CSF1R being the only significant off-target identified in a broad kinase panel[2][3][4]. Its low S(10) selectivity score further underscores its specificity.
- Roblitinib (FGF401): Reported to be exquisitely selective for FGFR4, with no other significant off-targets identified in a large kinome scan[5]. This high selectivity is a key feature of this compound.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of kinome profiling data. The following are the detailed experimental protocols for the KINOMEScan™ and KiNativ™ assays, two widely adopted platforms for assessing kinase inhibitor specificity.

KINOMEScan™ Competition Binding Assay

The KINOMEScan™ platform utilizes a competition-based binding assay to quantify the interaction of a test compound with a large panel of kinases.

Principle: DNA-tagged kinases are mixed with a test compound and an immobilized, active-site directed ligand. The amount of kinase that binds to the immobilized ligand is quantified using quantitative PCR (qPCR). A reduction in the amount of bound kinase in the presence of the test compound indicates that the compound is competing for the active site.

Protocol:

- **Kinase Preparation:** A comprehensive panel of human kinases are expressed, typically as fusions with a unique DNA tag for each kinase.
- **Ligand Immobilization:** A broadly active, proprietary kinase inhibitor is biotinylated and immobilized on streptavidin-coated magnetic beads.

- **Competition Assay:** The DNA-tagged kinases, the ligand-coated beads, and the test compound (at a specified concentration, e.g., 1 μ M or in a dose-response format) are incubated together in a multi-well plate to allow for competitive binding.
- **Washing:** The beads are washed to remove unbound kinases and the test compound.
- **Elution:** The bound kinases are eluted from the beads.
- **Quantification:** The amount of each eluted kinase is quantified by qPCR using the unique DNA tags.
- **Data Analysis:** The amount of each kinase detected in the presence of the test compound is compared to a DMSO control to calculate the percentage of inhibition. For dose-response experiments, K_d values are determined.

KiNativ™ Cellular Kinase Profiling

The KiNativ™ platform is a chemical proteomics approach that measures the ability of a compound to bind to kinases in their native cellular environment.

Principle: This method relies on an ATP or ADP-based probe that covalently labels the active site of kinases that are not occupied by an inhibitor. The extent of labeling is then quantified by mass spectrometry.

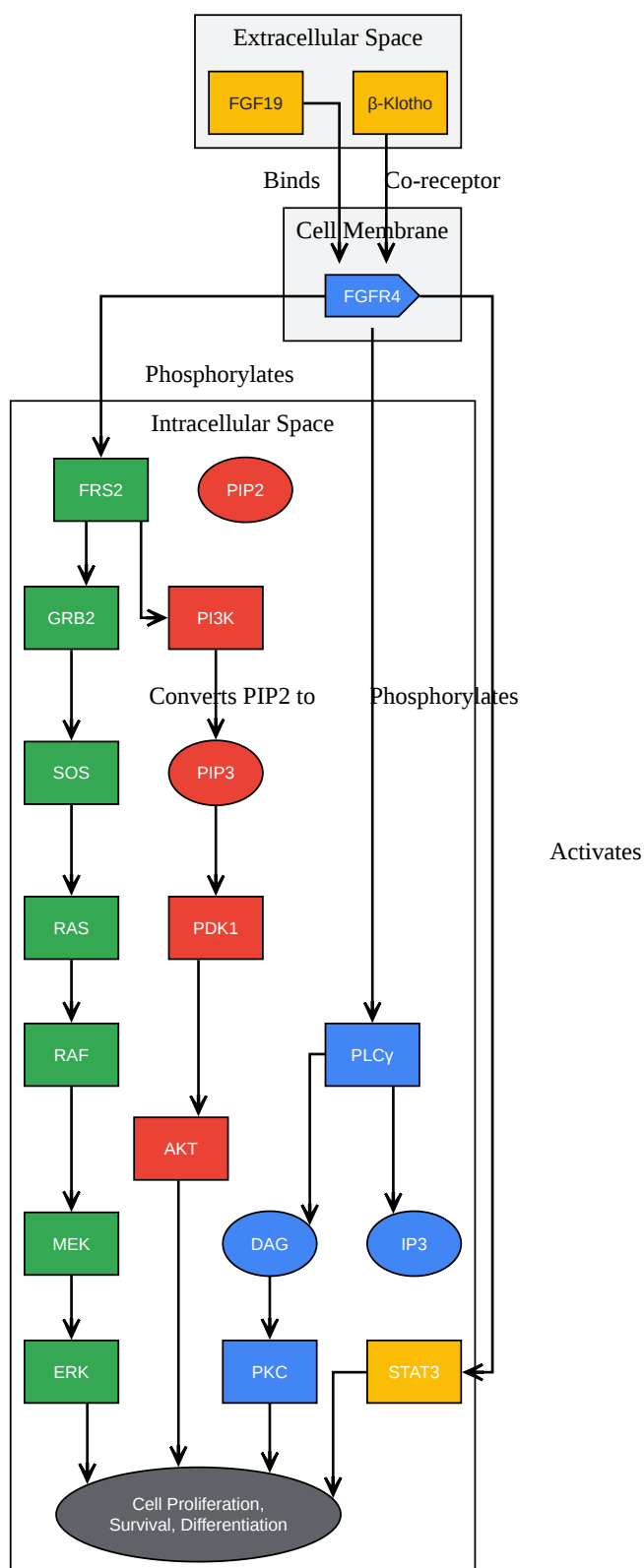
Protocol:

- **Cell Lysis:** Cells are lysed under conditions that preserve the native state and activity of the kinome.
- **Inhibitor Incubation:** The cell lysate is incubated with the test compound at various concentrations to allow for target engagement.
- **Probe Labeling:** A biotinylated acyl-phosphate probe (an ATP or ADP analog) is added to the lysate. This probe covalently modifies a conserved lysine residue in the ATP-binding pocket of active kinases that are not bound by the inhibitor.
- **Enrichment:** The biotin-labeled kinases are enriched from the lysate using streptavidin affinity chromatography.

- **Proteolysis and Mass Spectrometry:** The enriched kinases are digested into peptides, and the labeled peptides are identified and quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- **Data Analysis:** The abundance of each labeled kinase peptide in the presence of the inhibitor is compared to a DMSO control to determine the IC₅₀ value, which reflects the inhibitor's potency in a cellular context.

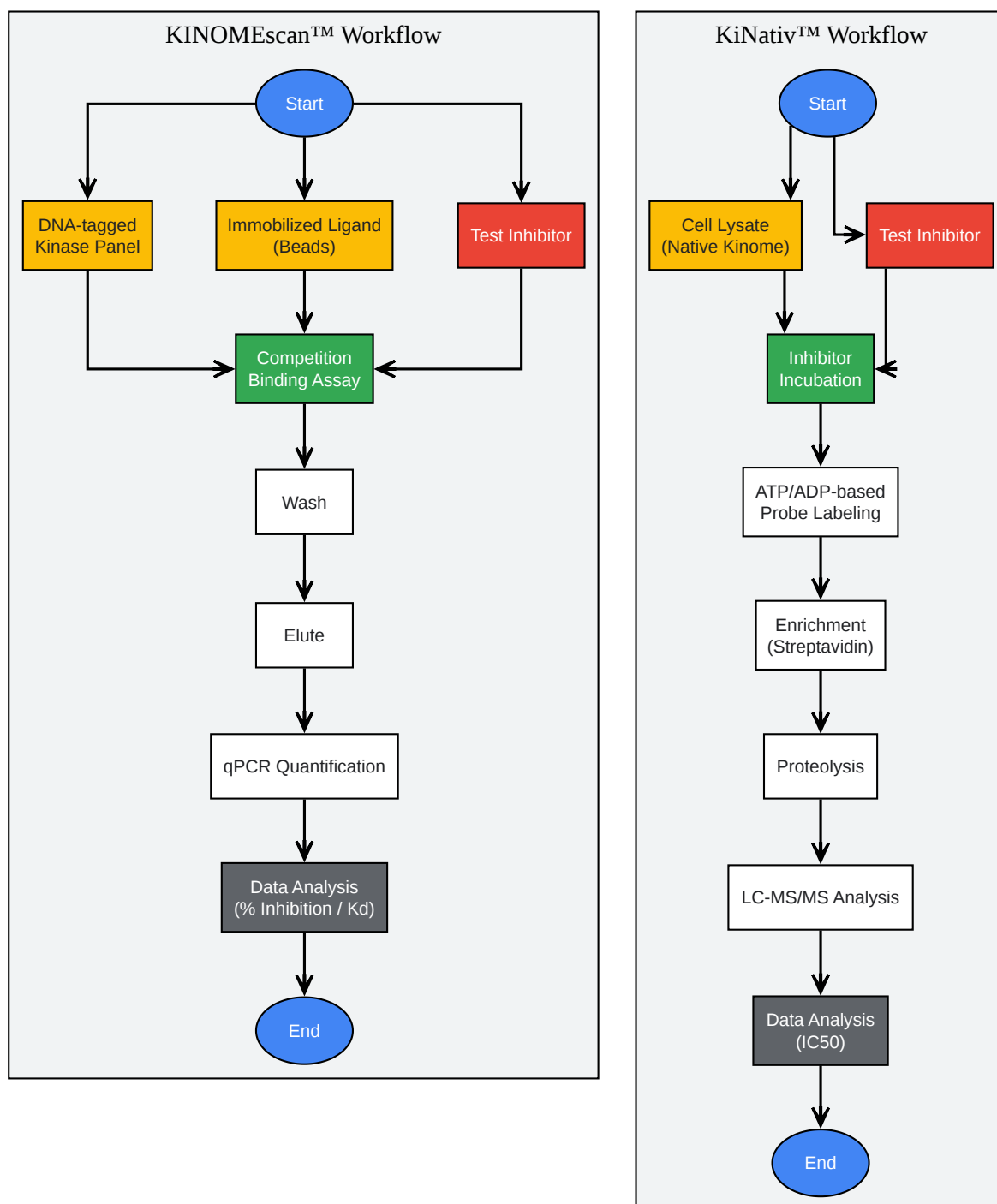
Visualizing Cellular Processes

To provide a comprehensive understanding of the biological context and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.



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Caption: The FGFR4 signaling pathway, illustrating the downstream cascades activated upon ligand binding.



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Caption: Experimental workflows for KINOMEScan™ and KiNativ™ kinome profiling assays.

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